molecular formula C14H15O2P B161851 Bis(2-methoxyphenyl)phosphine CAS No. 10177-79-4

Bis(2-methoxyphenyl)phosphine

Cat. No.: B161851
CAS No.: 10177-79-4
M. Wt: 246.24 g/mol
InChI Key: HFEAMIKDDWKNAG-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)phosphine, also known as Di-o-anisylphosphine, is an organophosphorus compound with the molecular formula C14H15O2P. It is a tertiary phosphine characterized by the presence of two methoxyphenyl groups attached to a central phosphorus atom. This compound is widely used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.

Mechanism of Action

Target of Action

Bis(2-methoxyphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, it is often used in transition metal catalysis , indicating that its primary targets are likely to be transition metal ions.

Mode of Action

As a ligand, this compound interacts with its targets (transition metal ions) by donating a pair of electrons to form a coordinate covalent bond . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity and catalytic properties .

Biochemical Pathways

It’s known that this compound is used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are fundamental in organic synthesis, suggesting that this compound could play a role in a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reaction it is involved in. As a ligand in transition metal catalysis, it can facilitate various types of coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it catalyzes . Furthermore, as a flammable solid , it must be handled and stored properly to ensure safety.

Biochemical Analysis

Biochemical Properties

Bis(2-methoxyphenyl)phosphine interacts with various enzymes and proteins in biochemical reactions. It is a reactant for allylation of phenols and is involved in the Suzuki-Miyaura reaction for the synthesis of alkyl derivatives . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical reaction in which it is involved.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the reaction of 2-methoxyphenyl lithium with phosphorus trichloride. These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.

    Coupling Reactions: It is a key ligand in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Metal salts such as palladium(II) acetate and nickel(II) chloride are frequently used.

    Coupling Reactions: Catalysts like palladium and nickel, along with bases such as potassium carbonate and solvents like toluene, are commonly employed.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Metal-phosphine complexes.

    Coupling Reactions: Various biaryl and aryl-alkyne products.

Scientific Research Applications

Bis(2-methoxyphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It plays a crucial role in the production of fine chemicals, agrochemicals, and polymers.

Comparison with Similar Compounds

  • Bis(3,5-dimethylphenyl)phosphine
  • Diphenylphosphine
  • Chlorodiphenylphosphine
  • Chlorodi(o-tolyl)phosphine

Comparison: Bis(2-methoxyphenyl)phosphine is unique due to the presence of methoxy groups, which enhance its electron-donating properties compared to other similar phosphines. This makes it particularly effective in catalytic applications where strong electron-donating ligands are required. Additionally, the methoxy groups provide steric hindrance, which can influence the selectivity and reactivity of the catalytic processes.

Properties

IUPAC Name

bis(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEAMIKDDWKNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470464
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-79-4
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10177-79-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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